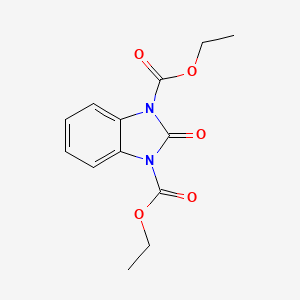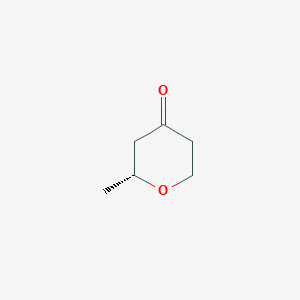
5-甲基-1H-1,2,3-三唑-4-羧酸甲酯
描述
“Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate” is a chemical compound. It is a derivative of triazole . Triazoles are a group of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are known for their diverse biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .科学研究应用
Drug Discovery
The 1,2,3-triazole ring is a significant structure in medicinal chemistry due to its resemblance to the amide bond, which is prevalent in many bioactive molecules. Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can serve as a precursor or an intermediate in the synthesis of various pharmaceutical compounds. Its structural features, such as high chemical stability and hydrogen bonding ability, make it a valuable component in the development of new drugs with potential applications in treating conditions like epilepsy, bacterial infections, and cancer .
Organic Synthesis
In organic chemistry, the triazole ring is used to stabilize reactive intermediates and can act as a scaffold for the construction of complex molecules. The methyl group in methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, providing a pathway to synthesize a wide range of organic compounds. This versatility is crucial for creating new molecules with desired properties for further research and development .
Polymer Chemistry
Triazoles are known for their application in polymer chemistry. The triazole ring can be incorporated into polymers to enhance their thermal stability and mechanical properties. Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate could be used to synthesize polymers with improved resistance to degradation, which is beneficial for materials that require long-term durability .
Supramolecular Chemistry
The triazole ring’s ability to form hydrogen bonds makes it an excellent candidate for use in supramolecular chemistry. It can be used to create host-guest systems, where the triazole acts as a host molecule that can selectively bind to specific guest molecules. This property is particularly useful in the development of sensors and molecular recognition systems .
Bioconjugation
Bioconjugation involves attaching two molecules together for biological applications. Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can be used in bioconjugation to link biomolecules with other functional groups or probes. This is essential in creating targeted drug delivery systems and diagnostic tools .
Fluorescent Imaging
The triazole ring can be functionalized to act as a fluorescent probe. Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate could be modified to emit fluorescence upon binding to specific targets, making it a valuable tool for imaging and tracking biological processes in real-time .
Chemical Biology
In chemical biology, the triazole ring is used to explore biological systems at the molecular level. Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can be incorporated into small molecules that interact with enzymes and receptors, aiding in the study of biological pathways and the discovery of new therapeutic targets .
Materials Science
The unique properties of the triazole ring, such as its aromatic character and strong dipole moment, make it suitable for applications in materials science. Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate can contribute to the development of advanced materials with specific electronic and optical properties .
作用机制
Target of Action
Triazole derivatives are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, leading to various biological responses .
Biochemical Pathways
Triazole derivatives, in general, are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Triazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and antiviral effects .
Action Environment
It’s known that factors such as temperature, ph, and presence of other substances can affect the activity and stability of chemical compounds .
未来方向
属性
IUPAC Name |
methyl 5-methyl-2H-triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(5(9)10-2)7-8-6-3/h1-2H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAFUZFURUTFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437876 | |
| Record name | methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |
CAS RN |
60419-70-7 | |
| Record name | methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate?
A1: Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is characterized by a central triazole ring. This ring is substituted with a methyl group and an ethoxycarbonyl group. Furthermore, a methylene bridge connects the triazole ring to a 2-chlorothiazole unit []. This arrangement, along with electron delocalization within the triazolyl system, contributes to the compound's overall structural stability.
Q2: How does the structure of Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate contribute to its stability?
A2: The molecule's stability is enhanced by a network of intra- and intermolecular interactions. Specifically, C—H⋯O hydrogen bonds are observed within and between molecules. Additionally, strong π–π stacking interactions with a centroid–centroid distance of 3.620 (1) Å are present []. These interactions collectively contribute to the compound's overall structural integrity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















